molecular formula C11H14BrNO B8750704 N-(2-bromo-5-methylphenyl)-2-methylpropanamide

N-(2-bromo-5-methylphenyl)-2-methylpropanamide

Cat. No.: B8750704
M. Wt: 256.14 g/mol
InChI Key: AJVKQULRJLWLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-5-methylphenyl)-2-methylpropanamide: is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 2-bromo-5-methylaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-5-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

Major Products Formed:

    Substitution Reactions: Products include N-(2-substituted-5-methylphenyl)isobutyramides.

    Oxidation Reactions: Products include N-(2-bromo-5-methylphenyl)isobutyric acid or N-(2-bromo-5-methylphenyl)acetaldehyde.

    Reduction Reactions: Products include N-(2-bromo-5-methylphenyl)isobutylamine.

Scientific Research Applications

N-(2-bromo-5-methylphenyl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)isobutyramide
  • N-(2-bromo-4-methylphenyl)butyramide
  • N-(4-methyl-3-nitrophenyl)isobutyramide

Comparison: N-(2-bromo-5-methylphenyl)-2-methylpropanamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromo-5-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H14BrNO/c1-7(2)11(14)13-10-6-8(3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14)

InChI Key

AJVKQULRJLWLQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogously to Example 18e, 12.20 g of 2-bromo-5-methylaniline are reacted with 7.77 ml of isobutyryl chloride. The title compound is obtained as a white solid. Rt=4.29.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
7.77 mL
Type
reactant
Reaction Step One

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